molecular formula C15H14N4O4S B2777193 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1795297-76-5

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2777193
CAS No.: 1795297-76-5
M. Wt: 346.36
InChI Key: UZZZXGKCXVOAFU-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial and Hemolytic Activity : A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, related to the chemical structure , demonstrated significant antimicrobial activity against selected microbial species. The research highlighted the potential of these compounds for further biological screening due to their lower toxicity, except for certain derivatives showing higher cytotoxicity (Gul et al., 2017).

Antitumor Applications

  • Antitumor Evaluation of Heterocyclic Compounds : Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, sharing structural similarities with the compound , showed high inhibitory effects in in vitro antiproliferative activity against human cancer cell lines. This suggests their potential for further exploration in cancer treatment (Shams et al., 2010).

Anti-inflammatory and Analgesic Applications

  • Anti-inflammatory Activity : Various derivatives of 1,3,4-oxadiazoles, structurally related to the compound of interest, have been synthesized and tested for anti-inflammatory activity. The results showed significant activity, indicating the potential for developing new anti-inflammatory agents (Nargund et al., 1994).

Insecticidal Applications

  • Insecticidal Assessment : Research into novel heterocycles incorporating a thiadiazole moiety has demonstrated insecticidal potential against the cotton leafworm, Spodoptera littoralis. This opens avenues for the development of new insecticides based on such chemical structures (Fadda et al., 2017).

Kinase Inhibition Applications

  • Src Kinase Inhibitory and Anticancer Activities : Thiazolyl N-benzyl-substituted acetamide derivatives, which are structurally related to the compound under discussion, have shown to be potent inhibitors of Src kinase. Such compounds exhibit promising anticancer activities, indicating their potential for further pharmaceutical development (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-10(7-19-11(21)3-4-12(19)22)16-9-5-6-24-13(9)15-17-14(18-23-15)8-1-2-8/h5-6,8H,1-4,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZZXGKCXVOAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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